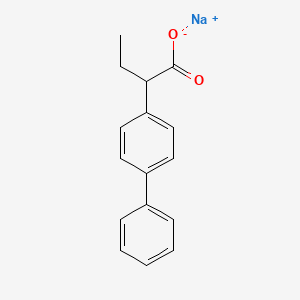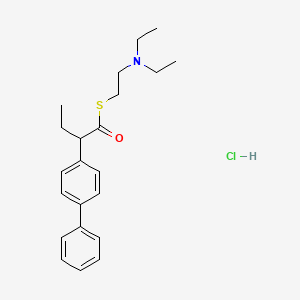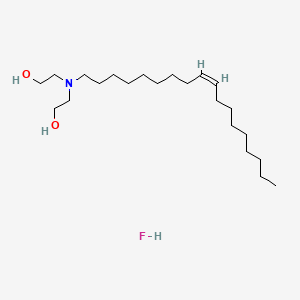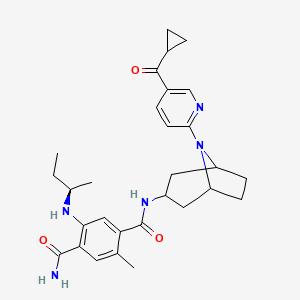
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide
説明
YW1159 is an inhibitor of Wnt signaling with an IC50 value of 1.2 nM in a reporter assay. It is not cytotoxic to HEK293 cells following incubations of up to 24 hours but cell viability is decreased in a concentration-dependent manner after 72 hours.
YW1159 is an inhibitor of Wnt signaling.
科学的研究の応用
Inhibition of Wnt Signaling
YW1159 is known to be an inhibitor of Wnt signaling . The Wnt signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and migration. Therefore, YW1159 could potentially be used in research related to these cellular processes.
Cancer Research
Given its role as a Wnt signaling inhibitor, YW1159 could be used in cancer research. Abnormal Wnt signaling is often associated with various types of cancers, so YW1159 could potentially be used to study the effects of inhibiting this pathway in cancer cells .
Cell Biology
YW1159 could be used in cell biology research, particularly in studies related to cell signaling . As it affects the Wnt signaling pathway, it could be used to study the effects of this pathway on various cellular functions.
Drug Development
YW1159 could potentially be used in the development of new drugs, particularly those targeting the Wnt signaling pathway . Its effects on this pathway could make it a potential candidate for drug development.
Toxicity Studies
YW1159 is not cytotoxic to HEK293 cells following incubations of up to 24 hours, but cell viability is decreased in a concentration-dependent manner after 72 hours . This property could make it useful in toxicity studies.
Metabolic Studies
In some studies, inhibitors of the Wnt/β-catenin signaling pathway have been shown to improve glucose and lipid metabolism . Therefore, YW1159 could potentially be used in research related to metabolic disorders.
作用機序
Target of Action
The primary target of YW1159 is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, and is often dysregulated in various diseases, including cancer .
Mode of Action
YW1159 acts as an inhibitor of the Wnt signaling pathway . It binds to key components of the pathway, thereby preventing the transmission of signals that would normally promote cell growth and division. This results in the suppression of the pathway’s activity .
Biochemical Pathways
By inhibiting the Wnt signaling pathway, YW1159 affects a number of downstream biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis (programmed cell death), and cellular differentiation . The exact downstream effects can vary depending on the specific cell type and the context in which the compound is acting.
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in chloroform and dimethylformamide
Result of Action
The inhibition of the Wnt signaling pathway by YW1159 can lead to a variety of molecular and cellular effects. For instance, it can halt the proliferation of cells, induce apoptosis, and alter the differentiation state of cells . These effects can contribute to the compound’s potential therapeutic effects, such as its ability to inhibit tumor growth.
特性
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUNLPOXKPCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



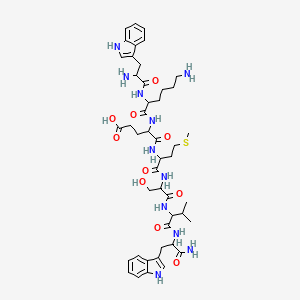
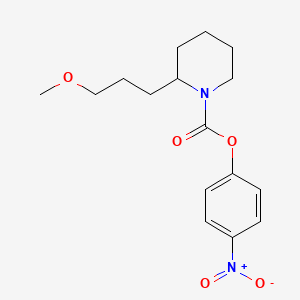
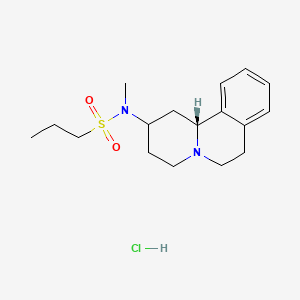
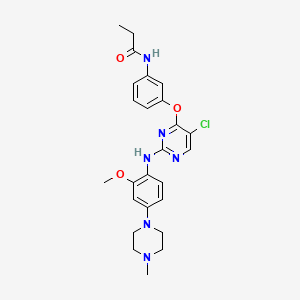


![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
